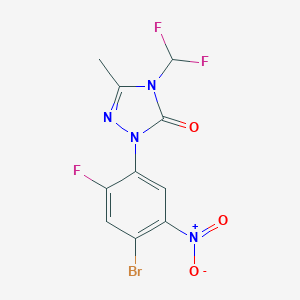

2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Description

This compound features a 1,2,4-triazol-3-one core substituted with a difluoromethyl group at position 4, a methyl group at position 5, and a 4-bromo-2-fluoro-5-nitrophenyl moiety at position 2. The nitro group at the phenyl ring’s para position enhances electron-withdrawing effects, while bromo and fluoro substituents modulate steric and electronic properties. Its synthesis likely follows protocols similar to isostructural triazolones, involving cyclocondensation of hydrazine derivatives with carbonyl intermediates .

Properties

IUPAC Name |

2-(4-bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N4O3/c1-4-15-17(10(19)16(4)9(13)14)8-3-7(18(20)21)5(11)2-6(8)12/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFDVJVPVDZHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562349 | |

| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111992-11-1 | |

| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one (CAS No. 111992-11-1) is a triazole derivative notable for its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

- Molecular Formula : C10H6BrF3N4O3

- Molar Mass : 367.08 g/mol

- Density : 1.97 g/cm³

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound's structure suggests potential interactions with bacterial targets. For example, studies on related triazole compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5-Halogenomethylsulfonyl-benzotriazoles | MRSA | 12.5–25 |

| Nitrofurantoin | MRSA | Comparable |

The presence of halogen substituents in the compound enhances its lipophilicity and may contribute to increased membrane permeability, facilitating its antibacterial action .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties through the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis. The target enzyme CYP51 is crucial for fungal cell membrane integrity. Studies have shown that similar compounds can effectively inhibit fungal growth:

| Compound | Fungal Strain | IC50 (μM) |

|---|---|---|

| Fluconazole | Candida albicans | 0.1–1 |

| Compound of Interest | Various Fungi | TBD |

The mechanism typically involves binding to the heme group of CYP51, disrupting ergosterol production and leading to fungal cell death .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. The cytotoxic effects were tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer):

| Cell Line | IC50 (μM) |

|---|---|

| A549 | TBD |

| HeLa | TBD |

These studies suggest that the compound may induce apoptosis in cancer cells through various pathways, potentially involving oxidative stress mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key factors include:

- Substituents : The presence of halogens (bromo and fluoro) enhances biological activity by increasing lipophilicity.

- Functional Groups : Nitro groups can enhance interaction with biological targets due to their electron-withdrawing nature.

Case Studies

- Antibacterial Efficacy Study : A study demonstrated that triazole derivatives with similar structural motifs showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a comparable potency to established antibiotics like nitrofurantoin.

- Antifungal Mechanism Investigation : Research highlighted that triazoles targeting CYP51 could lead to effective treatment options for resistant fungal strains, showcasing the potential of this compound in clinical applications.

Scientific Research Applications

The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Triazole derivatives are known for their antibacterial effects. Research indicates that this compound can interact with bacterial targets effectively.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5-Halogenomethylsulfonyl-benzotriazoles | MRSA | 12.5–25 |

| Nitrofurantoin | MRSA | Comparable |

The presence of halogens in the structure enhances its lipophilicity, which may improve membrane permeability and facilitate antibacterial action.

Antifungal Activity

Triazoles are also recognized for their antifungal properties by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis.

| Compound | Fungal Strain | IC50 (μM) |

|---|---|---|

| Fluconazole | Candida albicans | 0.1–1 |

| Compound of Interest | Various Fungi | TBD |

The mechanism involves binding to the heme group of CYP51, disrupting ergosterol production, leading to fungal cell death.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer potential of this compound against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (μM) |

|---|---|

| A549 | TBD |

| HeLa | TBD |

The cytotoxic effects may involve apoptosis induction through oxidative stress mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features:

- Substituents : The presence of halogens (bromo and fluoro) increases biological activity by enhancing lipophilicity.

- Functional Groups : Nitro groups improve interactions with biological targets due to their electron-withdrawing nature.

Antibacterial Efficacy Study

A study demonstrated that triazole derivatives with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed comparable potency to established antibiotics like nitrofurantoin.

Antifungal Mechanism Investigation

Research highlighted that triazoles targeting CYP51 could lead to effective treatment options for resistant fungal strains, showcasing the potential of this compound in clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences

Electronic and Reactivity Profiles

- Fluorinated Substituents: Difluoromethyl (CF₂H) and fluoro groups improve metabolic stability and lipophilicity relative to non-fluorinated triazolones (e.g., 4-ethoxyphenyl derivatives in ) .

- Thione vs. Triazolone : Compounds like 4-(2-bromophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol () replace the triazolone oxygen with sulfur, altering hydrogen-bonding capacity and redox reactivity .

Computational and Experimental Insights

- Density Functional Theory (DFT) : Studies on similar triazolones (e.g., and ) highlight the role of exact exchange and correlation-energy functionals in predicting electronic properties, aiding in SAR optimization .

- Crystallography : Single-crystal analyses () confirm planar conformations for triazolone cores, with halogenated aryl groups inducing perpendicular orientations to minimize steric clashes .

Preparation Methods

Synthesis of Pyruvic Acid, 4-Bromo-2-fluorophenylhydrazone

The initial step involves condensing 4-bromo-2-fluoroaniline with pyruvic acid to form the hydrazone.

Procedure:

-

Reactants: 4-Bromo-2-fluoroaniline (24.3 g, 0.128 mol), pyruvic acid (11.3 g, 0.128 mol), sodium nitrite (8.8 g, 0.128 mol), stannous chloride (63.2 g, 0.28 mol).

-

Conditions: Reaction in aqueous HCl (214 ml concentrated HCl + 48 ml H₂O) at 0–5°C for diazotization, followed by coupling with pyruvic acid.

This intermediate is critical for ensuring regioselectivity in subsequent cyclization.

Cyclization to 1-(4-Bromo-2-fluorophenyl)-3-methyl-Δ²-1,2,4-triazolin-5-one

The hydrazone undergoes cyclization using diphenylphosphoryl azide (DPPA) under basic conditions.

Procedure:

-

Reactants: Pyruvic acid hydrazone (34.3 g, 0.125 mol), DPPA (35.0 g, 0.127 mol), triethylamine (12.6 g, 0.125 mol).

-

Conditions: Reflux in toluene (300 ml) for 6–8 hours.

The use of DPPA facilitates the Curtius rearrangement, forming the triazolone ring without epimerization.

Difluoromethylation at the 4-Position

Introducing the difluoromethyl group employs chlorodifluoromethane under phase-transfer conditions.

Procedure:

-

Reactants: Triazolinone (13.0 g, 0.048 mol), chlorodifluoromethane (excess), KOH (8.0 g, 0.143 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol).

-

Conditions: Tetrahydrofuran (200 ml) at 60°C for 12 hours.

The phase-transfer catalyst enhances reactivity by solubilizing inorganic bases in the organic phase.

Nitration of the Aromatic Ring

Nitration is achieved using a nitric acid-sulfuric acid mixture.

Procedure:

-

Reactants: Difluoromethylated triazolinone (7.0 g, 0.022 mol), 70% HNO₃ (1.96 ml), concentrated H₂SO₄ (9 ml).

-

Conditions: 0–5°C for 2 hours, followed by gradual warming to 25°C.

The electron-withdrawing bromo and fluoro groups direct nitration to the 5-position of the phenyl ring.

Critical Reaction Parameters

| Step | Key Parameters | Impact on Yield/Purity |

|---|---|---|

| Hydrazone Formation | Temperature control (<5°C), SnCl₂ purity | Prevents diazonium salt decomposition |

| Cyclization | DPPA stoichiometry, toluene dryness | Minimizes side-product formation |

| Difluoromethylation | KOH particle size, CF₂HCl gas flow rate | Enhances difluoromethyl group incorporation |

| Nitration | HNO₃:H₂SO₄ ratio, cooling rate | Avoids over-nitration and ring sulfonation |

Characterization and Analytical Data

Intermediate and final products are validated via melting points and spectral data:

-

1-(4-Bromo-2-fluorophenyl)-3-methyltriazolinone: ¹H NMR (DMSO-d6) δ 8.21 (d, 1H), 7.89 (dd, 1H), 3.12 (s, 3H).

-

Nitrated Product: IR (KBr) 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (symmetric stretch).

Challenges and Mitigation Strategies

-

Difluoromethylation Efficiency: Low yields (50–60%) due to volatile CF₂HCl. Solution: Use pressurized reactors to maintain gas saturation.

-

Nitration By-products: Sulfonation observed at elevated temperatures. Solution: Strict temperature control and incremental HNO₃ addition.

Scale-Up Considerations

Industrial production requires:

-

Continuous Flow Reactors: For diazotization and nitration to manage exothermicity.

-

Solvent Recovery Systems: Toluene and THF are distilled and reused to reduce costs.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-bromo-2-fluoro-5-nitrophenyl)triazol-3-one derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazolone derivatives typically involves cyclocondensation reactions. For example, bromoacetophenone derivatives are reacted with hydrazine precursors under reflux in ethanol, followed by purification via recrystallization . Key optimization parameters include:

- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may require reflux conditions to avoid decomposition.

- Catalysts : Base catalysts (e.g., sodium ethoxide) enhance nucleophilic substitution efficiency at the triazole ring .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol is preferred for intermediate isolation .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å, C–F: ~1.34 Å) and dihedral angles between aromatic and triazole rings, confirming steric effects of the nitro group .

- NMR Spectroscopy : ¹⁹F NMR identifies chemical shifts for -CF₂ and aryl-F groups (δ −110 to −115 ppm) .

- FT-IR : Detects carbonyl stretching (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr during synthesis).

- Storage : Store in airtight containers at −20°C to avoid decomposition; incompatible with strong oxidizers .

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

Q. What mechanistic insights explain the role of substituents (e.g., bromo, nitro) in directing regioselectivity during synthesis?

Methodological Answer:

- Bromo Substituent : Acts as a leaving group in SNAr reactions, facilitating nucleophilic attack at the para position .

- Nitro Group : Electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitution to the meta position relative to the nitro group .

- Difluoromethyl Group : Steric hindrance and electron-withdrawing effects influence tautomeric equilibrium between 1H- and 4H-triazole forms .

Q. How should researchers address contradictions in reported spectral data or crystallization outcomes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.